molecular formula C5H10 B094610 P0064 CAS No. 109-68-2

P0064

Cat. No.: B094610
CAS No.: 109-68-2
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Pentene (C₅H₁₀) is an unsaturated hydrocarbon classified as an alkene, characterized by a double bond between the second and third carbon atoms in its trans configuration. It is a structural isomer of 1-pentene and a stereoisomer of cis-2-pentene. This compound is notable for its role in industrial processes, environmental emissions, and food chemistry. Key properties include a boiling point of 37–38°C, molecular weight of 70.13 g/mol, and a density of 0.65 g/cm³ . Its reactivity stems from the electron-rich double bond, making it a substrate for hydrogenation, isomerization, and oxidation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109-68-2

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

pent-2-ene

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3

InChI Key

QMMOXUPEWRXHJS-UHFFFAOYSA-N

Canonical SMILES

CCC=CC

boiling_point

36.7333333333333 °C

melting_point

-145.8 °C

Other CAS No.

627-20-3
646-04-8
109-68-2

Pictograms

Flammable; Irritant; Health Hazard

Related CAS

25656-71-7

solubility

0.00 M

Origin of Product

United States

Preparation Methods

Alkylation of Acetylene to 1-Butyne

The synthesis begins with acetylene (C₂H₂), a two-carbon alkyne, which undergoes nucleophilic addition with ethyl bromide (CH₃CH₂Br) in the presence of a strong base such as sodium amide (NaNH₂). This reaction forms 1-butyne (C₄H₆), a four-carbon alkyne, through sequential alkylation. The mechanism involves deprotonation of acetylene to generate a reactive acetylide ion, which attacks the alkyl halide:

HC≡CH+2CH₃CH₂BrNaNH₂CH₃CH₂C≡CCH₂CH₃+2HBr\text{HC≡CH} + 2 \, \text{CH₃CH₂Br} \xrightarrow{\text{NaNH₂}} \text{CH₃CH₂C≡CCH₂CH₃} + 2 \, \text{HBr}

This step requires anhydrous conditions to prevent side reactions and ensures high yields of 1-butyne.

Partial Hydrogenation to 1-Butene

1-Butyne is then partially hydrogenated using Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) under hydrogen gas (H₂). This selective hydrogenation converts the alkyne to cis-1-butene (C₄H₈) via syn addition5. However, achieving the trans configuration at this stage necessitates alternative catalysts or conditions, such as sodium in liquid ammonia, which promotes anti addition5.

CH₃CH₂C≡CCH₂CH₃+H₂Lindlar’s catalystCH₂=CHCH₂CH₃(cis-1-butene)\text{CH₃CH₂C≡CCH₂CH₃} + \text{H₂} \xrightarrow{\text{Lindlar's catalyst}} \text{CH₂=CHCH₂CH₃} \, (\text{cis-1-butene})

Elimination to Trans-2-Pentene

The final step involves base-induced elimination of 1-butene to form trans-2-pentene. Treatment with potassium hydroxide (KOH) at elevated temperatures facilitates dehydrohalogenation (if a halide intermediate is present) or dehydration, yielding the trans isomer. For instance, if 1-butene is converted to a secondary alkyl halide (e.g., 2-bromopentane), elimination produces trans-2-pentene:

CH₃CH₂CH₂CHBrCH₃KOHCH₃CH=CHCH₂CH₃(trans-2-pentene)+H₂O+KBr\text{CH₃CH₂CH₂CHBrCH₃} \xrightarrow{\text{KOH}} \text{CH₃CH=CHCH₂CH₃} \, (\text{trans-2-pentene}) + \text{H₂O} + \text{KBr}

This method’s efficiency depends on steric control during elimination, favoring the trans product.

Catalytic Dehydrogenation of n-Pentane

Reaction Mechanism and Conditions

An alternative industrial route involves the dehydrogenation of n-pentane (C₅H₁₂) using a pincer iridium complex catalyst under ethylene (C₂H₄) pressure. Conducted at 240°C and 2 atm ethylene, this reaction removes hydrogen atoms from n-pentane, forming trans-2-pentene. The iridium catalyst facilitates oxidative addition of C–H bonds, followed by β-hydride elimination:

n-C₅H₁₂Ir catalyst, C₂H₄trans-CH₃CH=CHCH₂CH₃+H₂\text{n-C₅H₁₂} \xrightarrow{\text{Ir catalyst, C₂H₄}} \text{trans-CH₃CH=CHCH₂CH₃} + \text{H₂}

Advantages and Limitations

This method offers atom economy by utilizing readily available alkanes, but challenges include high energy demands and catalyst deactivation. Reported yields remain unspecified in literature, though the use of pressurized reactors and glovebox techniques ensures reproducibility.

Alternative Alkylation Strategies Using Strong Bases

Deprotonation and Alkylation of Acetylene

A modified approach employs lithium diisopropylamide (LDA) to deprotonate acetylene, forming a lithium acetylide. Subsequent reaction with methyl bromide (CH₃Br) introduces alkyl groups, yielding 1-propyne (C₃H₄). A second alkylation with ethyl bromide (CH₃CH₂Br) extends the chain to 1-pentyne (C₅H₈)5:

HC≡CHLDAHC≡CLiCH₃BrCH₃C≡CHCH₃CH₂BrCH₃CH₂C≡CCH₃\text{HC≡CH} \xrightarrow{\text{LDA}} \text{HC≡CLi} \xrightarrow{\text{CH₃Br}} \text{CH₃C≡CH} \xrightarrow{\text{CH₃CH₂Br}} \text{CH₃CH₂C≡CCH₃}

Anti-Hydrogenation to Trans-Alkene

Hydrogenation of 1-pentyne using sodium in liquid ammonia (NH₃) induces anti addition of hydrogen, directly yielding trans-2-pentene5:

CH₃CH₂C≡CCH₃+H₂Na/NH₃CH₃CH=CHCH₂CH₃(trans)\text{CH₃CH₂C≡CCH₃} + \text{H₂} \xrightarrow{\text{Na/NH₃}} \text{CH₃CH=CHCH₂CH₃} \, (\text{trans})

This method bypasses intermediate alkenes, streamlining the synthesis.

Purification and Isolation Techniques

Distillation and Chromatography

Crude trans-2-pentene is purified via fractional distillation, exploiting its boiling point (36.1°C) to separate it from cis isomers or unreacted precursors. Gas chromatography (GC) with polar columns further resolves trace impurities, ensuring >95% purity.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Challenges
Three-Step AlkylationAcetyleneNaNH₂, Lindlar’s catalystAnhydrous, H₂ gasHigh selectivity for trans isomerMulti-step, moderate yields
Catalytic Dehydrogenationn-PentaneIr pincer complex240°C, 2 atm ethyleneAtom economy, industrial scalabilityHigh energy, catalyst cost
LDA-Mediated AlkylationAcetyleneLDA, Na/NH₃Cryogenic temperaturesDirect trans product, fewer stepsSensitivity to moisture, cost

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Pentene can undergo oxidation reactions. For example, it can be oxidized to form epoxides using peroxycarboxylic acids like meta-chloroperoxybenzoic acid.

    Hydrogenation: The compound can be hydrogenated to form pentane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Halogenation: trans-2-Pentene reacts with halogens like bromine or chlorine to form dihalides. For instance, the reaction with bromine results in the formation of 2,3-dibromopentane.

    Hydration: The addition of water to trans-2-Pentene in the presence of an acid catalyst like sulfuric acid leads to the formation of 2-Pentanol.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids, typically in an organic solvent.

    Hydrogenation: Hydrogen gas with a metal catalyst under pressure.

    Halogenation: Halogens like bromine or chlorine in an inert solvent.

    Hydration: Water with an acid catalyst under heating.

Major Products:

    Oxidation: Epoxides.

    Hydrogenation: Pentane.

    Halogenation: Dihalides such as 2,3-dibromopentane.

    Hydration: 2-Pentanol.

Scientific Research Applications

Chemical Properties and Stability

trans-2-Pentene is characterized by its trans configuration, where the substituents are positioned across from each other, minimizing steric hindrance. This configuration contributes to its greater stability compared to its cis counterpart. The compound is primarily used as a chemical intermediate in organic synthesis, particularly in the production of other organic compounds and as a solvent .

Synthesis of Organic Compounds

trans-2-Pentene serves as a vital precursor in the synthesis of various organic compounds. Its role as an intermediate facilitates reactions such as:

  • Olefin Metathesis : This reaction allows for the redistribution of alkene fragments, making it valuable for creating complex organic molecules without hazardous byproducts. For example, cis-2-pentene is often used in these metathesis reactions, demonstrating the interconnectedness of pentene isomers in synthetic chemistry .
  • Polymerization : The compound can act as a polymerization inhibitor, which is crucial in controlling the polymerization process in industrial applications .

Environmental Applications

Recent studies have highlighted trans-2-pentene's role in environmental chemistry. It has been investigated for its potential in:

  • Ozone Formation Potential : As a reactive species, trans-2-pentene contributes to photochemical reactions that can lead to ozone formation. Its reactivity under photochemical conditions makes it significant for studying atmospheric chemistry and pollution control .
  • Hydroxyl Radical (OH) Measurement : The decay method utilizing trans-2-pentene has been employed for measuring hydroxyl radical levels in various environments, aiding in understanding atmospheric reactions and pollutant degradation .

Industrial Uses

In industrial settings, trans-2-pentene finds applications as:

  • Fuel Additive : It enhances the properties of gasoline by contributing to its distinctive odor and improving combustion characteristics .
  • Solvent : Due to its volatility and solvent properties, trans-2-pentene is used in various chemical processes, particularly where non-polar solvents are required .

Data Table: Key Applications of trans-2-Pentene

Application TypeDescriptionReferences
Organic SynthesisPrecursor for complex organic molecules
Olefin MetathesisRedistribution of alkene fragments
Polymerization InhibitionControl over polymerization processes
Environmental ChemistryStudy of ozone formation and hydroxyl radical measurement
Fuel AdditiveEnhances gasoline properties
SolventUsed in various chemical processes

Case Studies

  • Olefin Metathesis Research :
    A study demonstrated the effectiveness of trans-2-pentene in olefin metathesis reactions, showcasing how it can facilitate the formation of larger alkenes without generating hazardous byproducts. This application is critical for developing sustainable chemical processes.
  • Atmospheric Chemistry Studies :
    Research investigating the photochemical behavior of trans-2-pentene revealed its significant role in ozone formation under sunlight exposure. This study provided insights into how alkenes contribute to air quality issues and helped develop strategies for mitigating pollution.
  • Industrial Solvent Use :
    In an industrial setting, trans-2-pentene was evaluated as a solvent for various chemical reactions. Its effectiveness was compared with other solvents, highlighting its advantages in terms of volatility and reactivity.

Mechanism of Action

Epoxidation Mechanism:

    Step 1: The electrophilic oxygen atom of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond of trans-2-Pentene.

    Step 2: A concerted reaction occurs, forming a four-membered transition state.

    Step 3: The oxygen atom is incorporated into the oxacyclopropane ring, resulting in the formation of an epoxide.

Hydrogenation Mechanism:

    Step 1: Hydrogen gas adsorbs onto the metal catalyst surface.

    Step 2: The double bond of trans-2-Pentene interacts with the hydrogen atoms on the catalyst.

    Step 3: Hydrogen atoms are added to the carbon atoms of the double bond, converting it into a single bond and forming pentane.

Comparison with Similar Compounds

cis-2-Pentene

  • Structure and Stability: trans-2-Pentene is thermodynamically more stable than cis-2-pentene due to reduced steric hindrance between substituents. Density functional theory (DFT) studies on Pd nanoparticles show trans-2-pentene is lower in energy by 0.07–0.11 eV compared to cis-2-pentene .
  • Catalytic Behavior : In hydrogenation reactions over Pd catalysts, trans-2-pentene exhibits stronger adsorption than cis-2-pentene, leading to higher selectivity in partial hydrogenation processes .

1-Pentene

  • Reactivity : 1-Pentene (terminal alkene) is more reactive in acid-catalyzed hydration and polymerization due to its less substituted double bond. In contrast, trans-2-pentene (internal alkene) is more stable and less prone to electrophilic addition.
  • Separation Challenges : Metal-organic frameworks (MOFs) are employed to separate trans-2-pentene from 1-pentene and isoprene due to their similar boiling points and polarities .

Hydrogenation and Isomerization

  • Hydrogenation Selectivity : Over Pd catalysts, trans-2-pentene forms preferentially during the hydrogenation of 1-pentyne, with selectivity influenced by the binding energy of intermediates .
  • Thermal Degradation : trans-2-Pentene is generated during thermal degradation of sugarcane juice and apple juice, likely via dehydration of alcohols under high-temperature processing .

Atmospheric Reactivity

  • OH Radical Reaction : trans-2-Pentene reacts rapidly with hydroxyl radicals (kOH = 6.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), leading to faster photochemical removal compared to benzene or acetylene .

Environmental and Industrial Occurrence

Emission Sources

  • Petroleum and Biomass Burning : trans-2-Pentene is emitted during fuel evaporation and biomass combustion, serving as a tracer for these sources .
  • Aircraft Emissions : Detected in airport emissions during taxiing, approach, and take-off, albeit at lower concentrations (~3% of total alkenes) compared to ethylene (46.98%) and isoprene (16.13%) .

Food Chemistry

  • Beverages : Identified in commercial apple juice and pineapple fruit via HS-SPME-GC/MS, likely formed during thermal processing .

Toxicological Profile

Data Tables

Table 1: Key Properties of trans-2-Pentene and Structural Isomers

Property trans-2-Pentene cis-2-Pentene 1-Pentene
Boiling Point (°C) 37–38 36–37 30
Density (g/cm³) 0.65 0.66 0.64
ΔG (eV) on Pd₁₄₇ 0.00 +0.07 -
kOH (cm³ molecule⁻¹ s⁻¹) 6.7 × 10⁻¹¹ 6.7 × 10⁻¹¹ 3.1 × 10⁻¹¹

Table 2: Environmental Concentrations of Alkenes in Aircraft Emissions

Compound Taxiing (%) Approach (%) Take-off (%)
Ethylene 46.98 37.37 46.97
Isoprene 16.13 28.35 16.10
trans-2-Pentene 3.0 3.0 3.0

Biological Activity

trans-2-Pentene, a colorless liquid hydrocarbon with the chemical formula C5_5H10_{10}, is a member of the pentene family, characterized by its double bond configuration. This compound has garnered attention in various fields, including industrial applications and toxicological studies. This article delves into the biological activity of trans-2-pentene, highlighting its mutagenicity, toxicity, and potential health effects based on diverse research findings.

trans-2-Pentene is primarily used as a solvent and in organic synthesis. Its structure allows it to participate in various chemical reactions, including polymerization and hydrogenation. The compound exists alongside its isomer, cis-2-pentene, with distinct physical properties due to their geometric configurations.

Mutagenicity Studies

A significant area of research regarding trans-2-pentene involves its potential mutagenic effects. A study examining several pentene isomers, including trans-2-pentene, found no evidence of mutagenicity in bacterial strains under various test conditions. Specifically, both cis- and trans-2-pentene were evaluated using the Ames test, which assesses the mutagenic potential of compounds. The results indicated that these compounds did not induce mutations in any of the tester strains employed (TA98, TA100, TA1535) .

Summary of Mutagenicity Findings

CompoundTester StrainMutagenic Effect
trans-2-PenteneTA98Negative
trans-2-PenteneTA100Negative
trans-2-PenteneTA1535Negative
cis-2-PenteneTA98Negative
cis-2-PenteneTA100Negative
cis-2-PenteneTA1535Negative

Toxicity Assessments

Toxicological evaluations have also been conducted to assess the acute toxicity of trans-2-pentene. The Texas Commission on Environmental Quality (TCEQ) reported that the 4-hour LC50 for rats was 175,000 mg/m³ and for mice was 180,000 mg/m³ . These findings suggest that while trans-2-pentene can be toxic at high concentrations, it does not exhibit significant acute toxicity at lower exposure levels.

NOAEL-to-LC50 Ratios

The NOAEL (No Observed Adverse Effect Level) to LC50 ratio provides insight into the safety margins for exposure:

Test SubjectNOAEL-to-LC50 Ratio
Rats8.3 x 10^{-5}
MiceAdjusted for 4-hour exposure

These ratios indicate that the compound has a relatively high safety margin when considering typical exposure scenarios.

Case Studies and Research Findings

Several case studies have investigated the biological effects of trans-2-pentene in different contexts:

  • Inhalation Studies : Research indicates that inhalation exposure to high concentrations can lead to respiratory irritation but does not result in long-term adverse effects .
  • Dermal Exposure : Skin contact studies have shown minimal irritation potential; however, prolonged exposure may lead to sensitization in susceptible individuals .
  • Environmental Impact : Studies on the environmental behavior of trans-2-pentene suggest that it rapidly evaporates and has low persistence in aquatic environments, reducing its potential for bioaccumulation .

Q & A

Q. What are the key structural and physicochemical properties of trans-2-Pentene, and how are they experimentally determined?

  • Answer: trans-2-Pentene (C₅H₁₀) is an alkene with a double bond at the second carbon in the trans configuration. Key properties include:
  • Viscosity: 0.164 mPa·s at 20°C (lowest among 361 organic compounds studied) .
  • Thermodynamics: Heat capacity (Cp) of 26.15 J/mol·K at 300 K and 32.65 J/mol·K at 400 K, derived via incremental methods validated against experimental data .
  • Vapor pressure: Measured using gas chromatography (GC) and compared with computational models (e.g., the method of increments) .
  • Structural analysis: SMILES code C(=C\CC)/C and 3D Cartesian coordinates (generated via Open Babel) aid in molecular modeling .

Q. How is trans-2-Pentene synthesized, and what purity validation methods are used?

  • Answer:
  • Synthesis: Produced via catalytic cracking of petroleum. Purity is confirmed using GC-MS, focusing on eliminating cis-2-pentene and other C₅ isomers .
  • Validation: Thermal desorption techniques with split-mode GC ensure recovery rates within 80–120% for volatile compounds like trans-2-pentene .

Q. What spectroscopic methods differentiate trans-2-Pentene from its cis isomer?

  • Answer:
  • IR/NMR: Trans isomers exhibit distinct C=C stretching frequencies (IR) and coupling constants (NMR) due to reduced steric hindrance.
  • Mass spectrometry: Electron ionization fragments (e.g., m/z ratios) and retention times in GC-MS distinguish isomers .

Q. How does trans-2-Pentene’s reactivity compare to other alkenes in electrophilic addition reactions?

  • Answer:
  • Oxymercuration: trans-2-Pentene shows lower reactivity (relative rate 0.024 vs. 1.000 for 1-pentene) due to steric effects, validated via comparative kinetic studies .
  • Hydrogenation: Reactivity is quantified using palladium catalysts and monitored via pressure-drop methods .

Advanced Research Questions

Q. How can contradictory thermodynamic data for trans-2-Pentene be resolved?

  • Answer: Discrepancies arise between incremental calculations and direct measurements. Methodological steps include:
  • Validation: Cross-checking calorimetry data (e.g., Scott & Waddington’s vapor pressure experiments ) with quantum mechanical simulations (DFT).
  • Error analysis: Assessing assumptions in incremental models (e.g., neglecting non-covalent interactions) .

Q. What advanced separation techniques address challenges in isolating trans-2-Pentene from C₅ olefin mixtures?

  • Answer:
  • Adsorbents: Anion-pillared materials (e.g., TIFSIX-2-Cu-i) exploit pore geometry and electrostatic interactions to selectively adsorb trans-2-pentene (3.1 mmol·g⁻¹ uptake) over 1-pentene and isoprene .
  • Chromatography: Multi-dimensional GC with polar/non-polar columns enhances resolution of isomers with similar boiling points .

Q. How do NMHC ratios (e.g., trans-2-pentene/benzene) act as photochemical clocks in atmospheric studies?

  • Answer:
  • Lifetime contrast: trans-2-Pentene’s short lifetime (hours vs. benzene’s 9 days) makes it a tracer for fresh convective air masses.
  • Statistical analysis: ANOVA confirms distinct ratio distributions (slope = 2.87 in convective vs. 1.16 in non-convective regimes) .
  • Method: GC-MS coupled with HYSPLIT trajectory models quantifies photochemical aging .

Q. What experimental designs mitigate artifacts in trans-2-Pentene’s viscosity measurements?

  • Answer:
  • Temperature control: Maintain 20°C (±0.1°C) using thermostated viscometers to avoid thermal degradation.
  • Model validation: Compare experimental data (e.g., 0.164 mPa·s) with linear/non-linear five-descriptor computational models .

Q. How do steric and electronic effects influence trans-2-Pentene’s regioselectivity in organometallic reactions?

  • Answer:
  • Kinetic studies: Competitive reactions with Grignard reagents show preference for less hindered carbons.
  • DFT modeling: Electron density maps and transition-state geometries explain regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P0064
Reactant of Route 2
P0064

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.